2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester
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Overview
Description
ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is a complex organic compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE typically involves the reaction of 3-amino-4-methylbenzonitrile with sodium azide to form the tetrazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted tetrazoles, which can be further utilized in various applications.
Scientific Research Applications
ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE exerts its effects involves the interaction of the tetrazole ring with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-1,2,3,4-TETRAZOL-2-YL]PROPANOATE
- METHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE
- ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOATE
Uniqueness
ETHYL 2-[5-(3-AMINO-4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-19-11(18)7-17-15-12(14-16-17)9-5-4-8(2)10(13)6-9/h4-6H,3,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHADJNFIENNECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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